3-(Dimethylamino)propoxy Benziodarone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

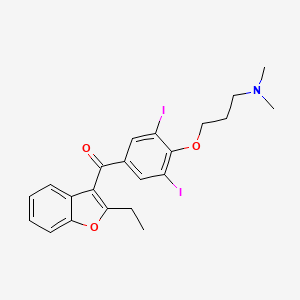

3-(Dimethylamino)propoxy Benziodarone is a chemical compound with the molecular formula C22H23I2NO3 and a molecular weight of 603.23. It is known for its application in proteomics research and is used primarily for scientific research purposes . The compound is characterized by its complex structure, which includes a benzofuran moiety and diiodophenyl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propoxy Benziodarone typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core is then functionalized with diiodophenyl groups and a dimethylamino propoxy side chain. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct functionalization and coupling of the different moieties.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures for handling the reagents and intermediates.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Dimethylamino)propoxy Benziodarone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino propoxy side chain or the diiodophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deiodinated or demethylated products.

Applications De Recherche Scientifique

3-(Dimethylamino)propoxy Benziodarone has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, although its primary use remains in research.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-(Dimethylamino)propoxy Benziodarone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include modulation of signal transduction pathways, alteration of enzyme kinetics, and interaction with cellular receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benziodarone: A related compound with similar structural features but different functional groups.

Amiodarone: Another compound with a benzofuran core, used primarily as an antiarrhythmic agent.

Dronedarone: Similar to amiodarone but with modifications to reduce side effects.

Uniqueness

3-(Dimethylamino)propoxy Benziodarone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its application in proteomics research sets it apart from other similar compounds, highlighting its importance in scientific studies.

Activité Biologique

3-(Dimethylamino)propoxy Benziodarone is a chemical compound notable for its unique structure and potential applications in biological research. With the molecular formula C22H23I2NO3 and a molecular weight of 603.23, this compound has garnered attention for its biological activity, particularly in proteomics and cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with diiodophenyl groups and a dimethylamino propoxy side chain. This specific combination of functional groups contributes to its distinct chemical properties, influencing its interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 4-[3-(dimethylamino)propoxy]-3,5-diiodophenyl]-(2-ethyl-1-benzofuran-3-yl)methanone |

| Molecular Formula | C22H23I2NO3 |

| Molecular Weight | 603.23 |

| CAS Number | 1346604-30-5 |

The mechanism of action of this compound involves its ability to bind to specific proteins and enzymes, modulating their activity. It has been shown to interact with P-glycoprotein (P-gp) , a key player in multidrug resistance (MDR) in cancer cells. By inhibiting P-gp's transport function, this compound enhances the uptake of chemotherapeutic agents such as doxorubicin, thereby restoring sensitivity in resistant cancer cells .

Proteomics Research

In proteomics, this compound is utilized to study protein interactions and functions. Its ability to modulate enzyme activities makes it a valuable tool for understanding complex biological systems.

Cancer Therapy

Recent studies have highlighted its potential as a therapeutic agent in combating MDR in cancer treatment:

- In vitro studies demonstrated that this compound significantly increased the uptake of doxorubicin in P-gp-overexpressing cell lines by up to 15.6-fold , suggesting a strong potential for reversing drug resistance .

- The compound's binding affinity for P-gp was comparable to known inhibitors like verapamil, indicating its efficacy as a candidate for further development in cancer therapies .

Case Studies

- Study on Multidrug Resistance : A study investigated the effects of various compounds on P-gp-mediated efflux. The results indicated that this compound effectively suppressed drug efflux in KB-8-5 cells, enhancing the intracellular concentration of doxorubicin by 9.1-fold compared to controls .

- Binding Affinity Analysis : Molecular docking studies revealed that the compound binds to the transmembrane domain of P-gp with low Gibbs free energy values (mean ΔG = -10.6 kcal/mol), signifying stable interactions that could be exploited for therapeutic purposes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Structure Similarity | Primary Use | Unique Feature |

|---|---|---|---|

| Benziodarone | Moderate | Antiviral | Less effective against MDR |

| Amiodarone | High | Antiarrhythmic | Primarily cardiovascular focus |

| Dronedarone | High | Antiarrhythmic | Modified for reduced side effects |

Propriétés

IUPAC Name |

[4-[3-(dimethylamino)propoxy]-3,5-diiodophenyl]-(2-ethyl-1-benzofuran-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23I2NO3/c1-4-18-20(15-8-5-6-9-19(15)28-18)21(26)14-12-16(23)22(17(24)13-14)27-11-7-10-25(2)3/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKSHEJOLJGKDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCCN(C)C)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23I2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.